Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the molecular formula C18H28N2O2. This compound is part of the azaspiro family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. It is primarily used as an intermediate in organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative, which is then reacted with benzylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The benzylamine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spiro structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Lacks the benzylamine group, making it less versatile in substitution reactions.
Tert-butyl 2,7-diazaspiro[4.4]nonane-7-carboxylate: Contains a different spiro ring size, affecting its chemical reactivity and biological activity.
Uniqueness
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its combination of a spiro structure and a benzylamine moiety. This combination provides a balance of rigidity and functional group versatility, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-11-9-20(10-12-22)13-17(14-20)21-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCRZYKHSXQLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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